molecular formula C10H9BrO2 B1314748 2-Bromo-5-methoxy-1-indanone CAS No. 29278-11-3

2-Bromo-5-methoxy-1-indanone

Cat. No.: B1314748
CAS No.: 29278-11-3
M. Wt: 241.08 g/mol
InChI Key: VDAOMAGKUNHGSS-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-1-indanone is an organic compound belonging to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring The presence of a bromine atom at the second position and a methoxy group at the fifth position on the indanone structure makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-1-indanone typically involves the bromination of 5-methoxy-1-indanone. The process can be carried out using bromine in the presence of a suitable solvent such as diethyl ether. The reaction is usually conducted at room temperature to avoid over-bromination and to ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the reaction conditions are optimized to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methoxy-1-indanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution Reactions: Products include 2-azido-5-methoxy-1-indanone or 2-thiocyanato-5-methoxy-1-indanone.

    Reduction Reactions: The major product is 2-bromo-5-methoxy-1-indanol.

    Oxidation Reactions: The major product is 2-bromo-5-methoxy-1-indanoic acid.

Scientific Research Applications

2-Bromo-5-methoxy-1-indanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-1-indanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The bromine and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

    2-Bromo-1-indanone: Lacks the methoxy group, which may affect its reactivity and applications.

    5-Methoxy-1-indanone: Lacks the bromine atom, which may influence its chemical behavior and biological activity.

    2-Bromo-6-methoxy-1-indanone: Similar structure but with the methoxy group at the sixth position, which may alter its properties.

Uniqueness: 2-Bromo-5-methoxy-1-indanone is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-7-2-3-8-6(4-7)5-9(11)10(8)12/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAOMAGKUNHGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472229
Record name 2-bromo-5-methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29278-11-3
Record name 2-bromo-5-methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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